molecular formula C13H17NO2 B2812350 4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,4'-oxane] CAS No. 2126160-38-9

4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,4'-oxane]

Cat. No.: B2812350
CAS No.: 2126160-38-9
M. Wt: 219.284
InChI Key: CFJJLQINJPGIPA-UHFFFAOYSA-N
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Description

2’,3’,4,5,5’,6’-Hexahydro-3H-spiro[benzo[f][1,4]oxazepine-2,4’-pyran] is a complex heterocyclic compound that features a spiro connection between a benzo[f][1,4]oxazepine and a pyran ring

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,4,5,5’,6’-Hexahydro-3H-spiro[benzo[f][1,4]oxazepine-2,4’-pyran] typically involves multi-step organic reactions. One common method involves the reaction of {[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine with diethyl oxalate, followed by cyclization with phosphorus oxychloride under Bischler–Napieralski reaction conditions . This process results in the formation of a spiro compound with various substituents in the heterocyclic ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step reactions with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2’,3’,4,5,5’,6’-Hexahydro-3H-spiro[benzo[f][1,4]oxazepine-2,4’-pyran] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2’,3’,4,5,5’,6’-Hexahydro-3H-spiro[benzo[f][1,4]oxazepine-2,4’-pyran] is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’,4,5,5’,6’-Hexahydro-3H-spiro[benzo[f][1,4]oxazepine-2,4’-pyran] is unique due to its spiro connection between the benzo[f][1,4]oxazepine and pyran rings, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,4'-oxane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-4-12-11(3-1)9-14-10-13(16-12)5-7-15-8-6-13/h1-4,14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJJLQINJPGIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNCC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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